molecular formula C14H16ClNO2 B14909855 2,2'-(Azanediylbis(methylene))diphenol hydrochloride

2,2'-(Azanediylbis(methylene))diphenol hydrochloride

Cat. No.: B14909855
M. Wt: 265.73 g/mol
InChI Key: HYCYYKCEDMOPIA-UHFFFAOYSA-N
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Description

2,2’-(Azanediylbis(methylene))diphenol hydrochloride is an organic compound that features two phenol groups connected by a methylene bridge and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride typically involves the reaction of 2,2’-(Azanediylbis(methylene))diphenol with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azanediylbis(methylene))diphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

2,2’-(Azanediylbis(methylene))diphenol hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or disruption of cellular processes. The molecular targets include metal-dependent enzymes and proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diylbis(azanediyl))bis(methylene)diphenol
  • 2,2’-(Methanediylbis(azanediyl))bis(methylene)diphenol

Uniqueness

2,2’-(Azanediylbis(methylene))diphenol hydrochloride is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is crucial for its applications in medicine and industry, where consistent performance is required.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

2-[[(2-hydroxyphenyl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17;/h1-8,15-17H,9-10H2;1H

InChI Key

HYCYYKCEDMOPIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O.Cl

Origin of Product

United States

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